Lithium triphenyl(n-butyl)borate (CAS 65859-86-1) is a tetra-coordinate organoborate salt featuring a large, asymmetric anion. This structure, which combines three aromatic phenyl groups and one aliphatic n-butyl group, provides high solubility in non-aqueous solvents and notable thermal stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)] These baseline properties position it as a candidate for applications requiring performance beyond that of standard inorganic lithium salts, particularly in electrochemical systems and specialized organic synthesis.
Substituting Lithium triphenyl(n-butyl)borate with structurally similar analogs like Lithium tetraphenylborate (LiBPh4) or benchmark salts such as Lithium bis(oxalato)borate (LiBOB) is often unviable. The replacement of a single phenyl group with an n-butyl group fundamentally alters the anion's electronic properties, size, and lipophilicity. These changes directly impact critical procurement-relevant parameters, including the electrochemical stability window against high-voltage cathodes, solubility in specific process solvents, and the nature of the solid-electrolyte interphase (SEI) formed during battery cycling.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuK3OkwQwhgjzT2JWUibtvB6fusL78O2ru4YrDFLGIk-b2QC__RAUwmYChtRvdxxemLm3dX9ZNuHcseuclyUP0jUNzH4yuWRGZBemyoM4xGG1uRXQQv5gnQTqBUGls4TRKUYUDYlo%3D)] Consequently, each borate salt possesses a unique performance profile, making them non-interchangeable in optimized formulations.
The electrochemical stability of borate anions is highly dependent on the substituents attached to the boron center. The benchmark analog, tetraphenylborate (BPh4-), exhibits an anodic peak potential of approximately 0.94 V vs. SCE in DMF, which translates to an oxidative stability limit of roughly 4.2 V vs. Li/Li+.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)] The substitution of one electron-withdrawing phenyl group with an electron-donating n-butyl group in Lithium triphenyl(n-butyl)borate is expected to modulate this potential. This structural tuning is critical for creating a stable interface with specific high-voltage cathode materials, where a precisely matched stability window can prevent electrolyte decomposition and improve long-term cycling performance.
| Evidence Dimension | Anodic Stability Limit (Calculated) |
| Target Compound Data | Asymmetric alkyl/aryl substitution provides a tuned stability profile distinct from symmetric analogs. |
| Comparator Or Baseline | Lithium Tetraphenylborate (LiBPh4): Anodic peak potential of ~0.94 V vs. SCE (~4.2 V vs. Li/Li+). |
| Quantified Difference | Qualitatively distinct; the n-butyl group alters the HOMO energy of the anion relative to the all-phenyl analog. |
| Conditions | Cyclic voltammetry of tetraphenylborate conducted in dimethylformamide (DMF) on a glassy carbon electrode.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)] |
This compound offers a different electrochemical stability profile than LiBPh4, making it a candidate for formulation with specific high-voltage cathodes where the standard analog may fail.
In applications requiring high-temperature operation or processing, thermal stability is a primary procurement driver. Lithium triphenyl(n-butyl)borate offers excellent thermal stability, with technical datasheets indicating stability up to 250°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)] This represents a significant operational advantage over the industry-standard electrolyte salt, Lithium hexafluorophosphate (LiPF6), which undergoes spontaneous thermal degradation and initiates exothermic reactions in solution at temperatures below 100°C.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuK3OkwQwhgjzT2JWUibtvB6fusL78O2ru4YrDFLGIk-b2QC__RAUwmYChtRvdxxemLm3dX9ZNuHcseuclyUP0jUNzH4yuWRGZBemyoM4xGG1uRXQQv5gnQTqBUGls4TRKUYUDYlo%3D)]
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Stable up to 250°C (datasheet value). |
| Comparator Or Baseline | Lithium Hexafluorophosphate (LiPF6): Decomposes <100°C; triggers exothermic reaction in electrolyte ~80-90°C. |
| Quantified Difference | >150°C higher thermal stability threshold. |
| Conditions | Data for LiPF6 based on thermal analysis (DSC/ARC) of electrolyte solutions. |
The significantly higher thermal stability improves the safety margin in battery applications and allows for a wider processing window in high-temperature organic synthesis or polymer manufacturing.
While alternative halide-free salts like Lithium bis(oxalato)borate (LiBOB) offer high thermal stability, their use is often limited by poor solubility in common, low-viscosity electrolyte solvents. In contrast, large tetra-organoborate salts are characterized by bulky, weakly coordinating anions that promote dissolution in organic media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)] The asymmetric structure and lipophilic n-butyl group of Lithium triphenyl(n-butyl)borate further enhance this property, suggesting significantly higher solubility than LiBOB. This allows for the formulation of more concentrated electrolytes, which can improve ionic conductivity and performance, or for its use in solvent systems where other stable salts are immiscible.
| Evidence Dimension | Solubility in Organic Carbonates |
| Target Compound Data | High solubility expected due to bulky, lipophilic, asymmetric organoborate anion structure. |
| Comparator Or Baseline | Lithium Bis(oxalato)borate (LiBOB): Low solubility, limiting its use as a primary salt. |
| Quantified Difference | Qualitatively higher, enabling more flexible and concentrated formulations. |
| Conditions | General solubility behavior of organoborates vs. chelatoborates in non-aqueous solvents. |
For process chemists and formulators, this compound's presumed higher solubility overcomes a key manufacturing and performance bottleneck associated with other stable borate salts like LiBOB.
The distinct electrochemical stability profile makes this salt a candidate for developing electrolytes compatible with next-generation high-voltage cathodes. Its use as a primary salt or co-salt can help form a stable cathode-electrolyte interphase (CEI), preventing solvent oxidation and improving cycle life where standard salts like LiPF6 or even LiBPh4 may fail.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnrXVhnc6fXFe_w7MU6Ixyncrm2k0GS7nZ8Y5hnN9hTQININIG2JBPiX_xCAgtu0oaH1UpxONzeeeIKWbU-PyQOq4O9Z6h3qs-bcsFj2WvmLw8dXYcenjhBiSU7RGT7XFnWPzF44XxDZfAiMyy_o-7gx-AesW73YMG5TE%3D)]
The superior thermal stability compared to LiPF6 makes it a compelling choice for batteries intended for high-temperature environments, such as in automotive or industrial applications. Procuring this salt allows for the formulation of electrolytes that reduce the risk of thermal runaway and maintain performance at elevated operational temperatures.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuK3OkwQwhgjzT2JWUibtvB6fusL78O2ru4YrDFLGIk-b2QC__RAUwmYChtRvdxxemLm3dX9ZNuHcseuclyUP0jUNzH4yuWRGZBemyoM4xGG1uRXQQv5gnQTqBUGls4TRKUYUDYlo%3D)]
The presence of a reactive C-B bond and its demonstrated use in forming borate-based polymer networks makes this compound a suitable precursor for creating solid-state or gel-polymer electrolytes.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmYOwBeBZw5wLAHRXShIFWB4jha_hiChsyRLNfSdYASxM3HPnIOu2FsLE4ManMdGKe2OLu29mjhNOuqNKjaF4wzBZjQbiQerS8HJoabgvo5NP-UTFa5kt05G4LtBMrRYCiinbDad58iw%3D%3D)] Researchers developing safer, dendrite-suppressing single-ion conductors can use this material as a key building block for anionic polymer backbones.